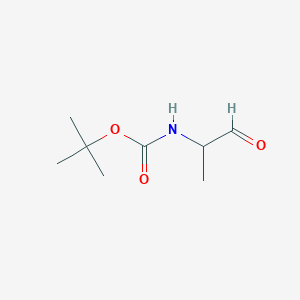

tert-Butyl (1-oxopropan-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQRZPWMXXJEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337966 | |

| Record name | tert-Butyl (1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114857-00-0 | |

| Record name | tert-Butyl (1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-oxopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to tert-Butyl (1-oxopropan-2-yl)carbamate

Introduction

This compound, commonly known in its chiral (S)-form as Boc-L-alaninal, is a pivotal N-protected amino aldehyde. It serves as a versatile chiral building block in modern organic synthesis and medicinal chemistry. The compound uniquely combines the reactivity of an aldehyde with the stability and orthogonal deprotection strategy offered by the tert-butoxycarbonyl (Boc) protecting group. This dual functionality makes it an indispensable intermediate for the asymmetric synthesis of complex molecules, particularly in the development of peptide mimetics and protease inhibitors, where precise stereochemical control is paramount.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, detailed synthetic protocols, mechanistic insights, characterization techniques, and critical safety considerations. The objective is to furnish a field-proven resource that explains not just the procedural steps but the underlying chemical principles that govern its successful synthesis and application.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The compound is most frequently utilized as its (S)-enantiomer, derived from the natural amino acid L-alanine.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | PubChem[1] |

| Common Names | Boc-L-alaninal, N-Boc-L-alanine aldehyde | Sunway Pharm Ltd[2] |

| CAS Number | 79069-50-4 ((S)-enantiomer) | Sunway Pharm Ltd[2][3] |

| 114857-00-0 (racemic/unspecified) | PubChem, Parchem[4][5] | |

| Molecular Formula | C₈H₁₅NO₃ | PubChem[5] |

| Molecular Weight | 173.21 g/mol | PubChem[5] |

| SMILES | CC(NC(=O)OC(C)(C)C) | BLDpharm[3] |

| InChIKey | OEQRZPWMXXJEKU-YFKPBYRVSA-N ((S)-enantiomer) | PubChem[5] |

| Appearance | Colorless oil or white solid | Benchchem, Thermo Fisher[6][7] |

| Storage | Sealed in dry, Room Temperature or 2-8°C Refrigerator | Sunway Pharm Ltd, Pharmaffiliates[2][8] |

Synthesis and Mechanism

The synthesis of Boc-L-alaninal is a multi-step process that begins with the readily available chiral precursor, L-alanine. The strategy hinges on two key transformations: 1) Protection of the amino group to prevent unwanted side reactions, and 2) Selective partial reduction of the carboxylic acid to the aldehyde without over-reduction to the alcohol.

Step 1: N-Terminal Boc Protection of L-Alanine

The initial and most critical step is the protection of the nucleophilic amino group of L-alanine. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which preserves other sensitive functional groups.[9] The most common reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O.

Causality of Experimental Choices:

-

Base: A base such as sodium hydroxide (NaOH) is required to deprotonate the amino group of L-alanine.[10] This increases its nucleophilicity, enabling it to effectively attack the electrophilic carbonyl carbon of (Boc)₂O. The base also serves to neutralize the carboxylic acid, improving solubility in the aqueous-organic solvent mixture.

-

Solvent System: A biphasic system, typically employing water and an organic solvent like tetrahydrofuran (THF) or dioxane, is used.[6][10] L-alanine and NaOH are soluble in the aqueous phase, while (Boc)₂O is soluble in the organic phase, allowing for efficient reaction at the interface with vigorous stirring.

Mechanism of Boc Protection

Caption: Mechanism of N-Boc protection of an amino acid.

Step 2: Conversion of N-Boc-L-Alanine to N-Boc-L-Alaninal

The conversion of a carboxylic acid to an aldehyde is a delicate partial reduction. Over-reduction would yield the corresponding alcohol (N-Boc-L-alaninol), which is a common side product. Several reliable methods exist to achieve this transformation with high fidelity.

Method A: Reduction of a Weinreb Amide This is a robust and widely used method. The carboxylic acid is first converted to an N,O-dimethylhydroxyamide (Weinreb amide). This intermediate is then treated with a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄). The resulting metal-chelated tetrahedral intermediate is stable at low temperatures, preventing a second hydride addition. Aqueous workup then hydrolyzes this intermediate to furnish the desired aldehyde.

Method B: Direct Reduction using Borane-based Reagents Certain chemoselective reducing agents can directly reduce the carboxylic acid to the aldehyde. For instance, the activation of the carboxylic acid with a chloroformate followed by reduction with a controlled hydride source can yield the aldehyde.

General Synthetic Workflow

Caption: Overall synthetic workflow for Boc-L-alaninal.

Experimental Protocols

The following protocols are self-validating, incorporating in-process checks (e.g., TLC) to ensure reaction completion and product purity.

Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

This protocol is adapted from established procedures for amino acid protection.[6][10]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) in deionized water. Cool the solution to 0°C in an ice bath.

-

Basification: Slowly add a solution of sodium hydroxide (1.5 eq) while maintaining the temperature at 0°C.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) in tetrahydrofuran (THF).

-

Reaction: Stir the biphasic mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 17 hours.

-

Work-up (In-process Control): Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed to work-up.

-

Extraction 1 (Removal of Excess Boc₂O): Transfer the reaction mixture to a separatory funnel and extract with petroleum ether (2 x volume) to remove unreacted (Boc)₂O.[10]

-

Acidification: Collect the aqueous layer and cool it to 0°C. Carefully acidify to a pH of 1-2 with a 4 M HCl aqueous solution. The product will precipitate or form an oil.

-

Extraction 2 (Product Isolation): Extract the acidified aqueous layer with ethyl acetate (4 x volume).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-alanine as a colorless oil or white solid, which can often be used in the next step without further purification.[6]

Protocol: Reduction to N-Boc-L-Alaninal (General Procedure)

-

Preparation: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78°C (dry ice/acetone bath).

-

Activation: Slowly add an activating agent (e.g., ethyl chloroformate with N-methylmorpholine) to form a mixed anhydride.

-

Reduction: While maintaining the temperature at -78°C, add a solution of the reducing agent (e.g., DIBAL-H, 1.1 eq) dropwise.

-

Quenching: After stirring for 1-2 hours (monitor by TLC), quench the reaction by the slow addition of a quenching agent like methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Applications in Drug Development

The carbamate moiety is a key structural motif in many approved drugs, acting as a stable and effective amide or peptide bond surrogate.[11][12] Boc-L-alaninal, as a chiral aldehyde, is a precursor for introducing the alaninyl fragment in a stereospecific manner.

-

Protease Inhibitors: The aldehyde functionality can act as a "warhead" that forms a reversible covalent bond with active site residues (e.g., serine or cysteine) of proteases, leading to potent inhibition. It is a common building block for inhibitors of HIV protease and Hepatitis C virus (HCV) protease.

-

Peptidomimetics: In drug design, replacing a peptide bond with a more stable isostere can improve a drug's pharmacokinetic properties, such as resistance to enzymatic degradation. Boc-L-alaninal is used in reductive amination reactions to build these non-peptidic backbones.

-

Asymmetric Synthesis: It serves as a chiral starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs), such as the antiepileptic drug Lacosamide.[9][13]

Spectroscopic Characterization

Confirming the identity and purity of the final product is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal is the aldehyde proton (CHO), which typically appears as a doublet around 9.5-9.7 ppm. Other key signals include the Boc group's singlet (9H) around 1.4 ppm and the alpha-proton (CH) multiplet.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will have a characteristic peak downfield, typically around 200-205 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for a strong C=O stretch for the aldehyde around 1720-1740 cm⁻¹ and another strong C=O stretch for the carbamate group around 1680-1700 cm⁻¹.[14]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 173.21.[15]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards and reactivity.

Hazard Identification

Based on aggregated GHS data, the compound may cause skin, eye, and respiratory irritation and may be harmful if swallowed.[5][16]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[17] An eyewash station and safety shower must be readily accessible.[18]

-

Eye Protection: Wear safety glasses with side shields or goggles conforming to EN 166 or NIOSH standards.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Consult manufacturer data for breakthrough times.[16]

-

Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[17]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[16]

Safe Handling Workflow

Caption: A standard workflow for the safe handling of chemical reagents.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][17] Room temperature storage is generally acceptable, though refrigeration (2-8°C) is often recommended for long-term stability to prevent potential degradation or oligomerization of the aldehyde.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for the precise construction of stereochemically complex organic molecules. Its synthesis, rooted in the fundamental principles of protecting group chemistry and selective reduction, is both reliable and scalable. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, empowers researchers to leverage its full potential in advancing the frontiers of drug discovery and organic synthesis.

References

- tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate.

- BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3. Qingdao Fengchen Technology and trade. [Link]

- CD spectra of Boc-L-alanine.

- tert-butyl N-(1-oxopropan-2-yl)carbamate.

- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

- tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.

- Material Safety Data Sheet - tert-Butyl carbam

- tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

- IR spectra of N-Boc-L-alanine-L-proline-OMe 9.

- Boc-Ala-OSu.

- Boc-L-alanine methyl ester.

- Tert-butyl n-(1-oxopropan-2-yl)

- tert-butyl N-((2S)-1-oxopropan-2-yl)carbamate.

- Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- Organic Carbamates in Drug Design and Medicinal Chemistry.

- Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. tert-butyl N-((2S)-1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 7015728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (S)-(1-oxopropan-2-yl)carbamate - CAS:79069-50-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 79069-50-4|(S)-tert-Butyl (1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A16018.06 [thermofisher.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - Tert-butyl n-(1-oxopropan-2-yl)carbamate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aksci.com [aksci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-aminoacetone

Abstract

N-Boc-aminoacetone, formally known as tert-butyl (2-oxopropyl)carbamate, is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and organic synthesis. As a synthetic building block, it incorporates a ketone functionality and a protected primary amine, offering a versatile scaffold for the construction of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group imparts stability and solubility in organic solvents, masking the nucleophilicity and basicity of the amine. This allows for selective reactions at the ketone moiety before subsequent deprotection and further functionalization of the resulting amine. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthetic protocols, and chemical reactivity of N-Boc-aminoacetone, designed to serve as a vital resource for researchers in drug development and synthetic chemistry.

Chemical Identity and Core Properties

N-Boc-aminoacetone is the N-protected form of aminoacetone. The parent compound, aminoacetone, is unstable in its free base form but can be handled as a more stable hydrochloride salt. The introduction of the Boc group significantly enhances the compound's stability and utility in organic synthesis.

Table 1: Chemical Identifiers for N-Boc-aminoacetone

| Identifier | Value |

| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate |

| Synonyms | N-(tert-Butoxycarbonyl)aminoacetone, Boc-aminoacetone |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 103478-75-7 |

Table 2: Estimated Physicochemical Properties

| Property | Value | Source / Rationale |

| Physical Form | Predicted to be a low-melting solid or viscous oil. | Based on analogs like N-Boc-2-aminoacetaldehyde (liquid)[1] and tert-Butyl carbamate (solid, m.p. 105-110 °C)[2]. |

| Melting Point | Not experimentally determined. | --- |

| Boiling Point | Not experimentally determined. | --- |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Alcohols). Slightly soluble in water. | Inferred from general properties of Boc-protected compounds and tert-butyl carbamate[2]. |

| pKa (Amide N-H) | ~17 (in DMSO) | Typical pKa for carbamate N-H protons. |

| pKa (α-protons) | ~19-20 (in DMSO) | Based on α-protons adjacent to a ketone[3]. |

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for N-Boc-aminoacetone

| Spectroscopy | Predicted Signals and Interpretation |

| ¹H NMR | δ ~ 5.5-6.5 ppm (broad singlet, 1H): -NH - proton of the carbamate. δ ~ 4.0 ppm (doublet, 2H): -CH₂ - protons adjacent to the nitrogen. δ ~ 2.2 ppm (singlet, 3H): -CH₃ protons of the acetyl group. δ ~ 1.45 ppm (singlet, 9H): -C(CH₃ )₃ protons of the Boc group.[4][5] |

| ¹³C NMR | δ ~ 205-210 ppm: C =O of the ketone. δ ~ 156 ppm: C =O of the carbamate. δ ~ 80 ppm: -C (CH₃)₃ quaternary carbon of the Boc group. δ ~ 50 ppm: -C H₂- carbon adjacent to the nitrogen. δ ~ 28 ppm: -C(C H₃)₃ carbons of the Boc group. δ ~ 26 ppm: -C H₃ of the acetyl group. |

| IR (Infrared) | ~3350 cm⁻¹ (sharp, medium): N-H stretch of the carbamate. ~2980 cm⁻¹ (medium): C-H stretch (aliphatic). ~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone.[3] ~1690 cm⁻¹ (strong, sharp): C=O stretch of the carbamate (amide I band). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 173. Key Fragments: m/z = 117 ([M - C₄H₈]⁺, loss of isobutylene), m/z = 100 ([M - O-tBu]⁺), m/z = 74 ([M - C₅H₉O]⁺), m/z = 57 ([C₄H₉]⁺, t-butyl cation, often the base peak), m/z = 43 ([CH₃CO]⁺, acylium ion).[6] |

Synthesis and Purification Protocol

The most direct synthesis of N-Boc-aminoacetone involves the protection of aminoacetone. Since aminoacetone is typically supplied as its hydrochloride salt for stability, the reaction must be carried out in the presence of a base to liberate the free amine in situ.

Experimental Protocol: Synthesis of N-Boc-aminoacetone

This protocol is based on standard procedures for the N-Boc protection of amino acid hydrochlorides.

Materials:

-

Aminoacetone hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Sodium bicarbonate (NaHCO₃, 2.5 eq) or Triethylamine (Et₃N, 2.2 eq)

-

Solvent: 1:1 mixture of Dioxane/Water or Tetrahydrofuran (THF)/Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve aminoacetone hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) in portions, or triethylamine (2.2 eq) dropwise, and stir for 15-20 minutes. This neutralizes the hydrochloride salt and prepares the free amine for reaction.

-

Boc Protection: Add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, remove the organic solvent (THF) in vacuo using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 5% citric acid solution (if triethylamine was used), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc-aminoacetone.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure compound.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of N-Boc-aminoacetone.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-Boc-aminoacetone stems from its dual functionality, which can be manipulated in a controlled manner.

-

Reactions at the Ketone: The ketone carbonyl group is electrophilic and can undergo a variety of standard transformations. With the amine protected, nucleophilic additions such as Grignard reactions, Wittig olefination, or aldol condensations can be performed selectively at the ketone.

-

Reactions at the Protected Amine: The Boc group is exceptionally stable to most basic, nucleophilic, and reductive conditions, making it an ideal orthogonal protecting group.[8] Its primary role is to mask the amine during reactions at the ketone.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This unmasks the primary amine, yielding an aminoketone that is now available for subsequent reactions like reductive amination, acylation, or cyclization.

Reactivity Map

Caption: Key reaction pathways available for N-Boc-aminoacetone.

Safety, Handling, and Storage

Hazard Identification: While specific toxicology data for N-Boc-aminoacetone is not available, data from analogous compounds suggest it should be handled with care. Related aminoketones and Boc-protected amines are classified as irritants.[9]

-

Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, vapor, or mist.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage in a freezer at -20°C is recommended, similar to other reactive intermediates like N-Boc-2-aminoacetaldehyde.[1]

Conclusion

N-Boc-aminoacetone is a valuable and versatile building block in modern organic synthesis. Its physicochemical properties, characterized by good solubility in organic solvents and enhanced stability compared to its parent amine, make it a practical intermediate. The predictable spectroscopic signature allows for straightforward characterization, while its dual functionality, managed by the acid-labile Boc group, enables a wide range of selective transformations. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize N-Boc-aminoacetone in the synthesis of complex target molecules.

References

- PubChem. tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate.

- LookChem. (3-OXO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER.

- ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5.

- PubChem. tert-butyl N-(2-hydroxypropyl)carbamate.

- XCellience. tert-butyl (3-oxopropyl)carbamate.

- SynFarm. tert-butyl (3-oxopropyl)carbamate.

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002134).

- ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid.

- FooDB. Showing Compound Aminoacetone (FDB022860).

- PubMed. On the selective N-methylation of BOC-protected amino acids.

- P. aeruginosa Metabolome Database. Aminoacetone (PAMDB000441).

- PMC. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- NIST WebBook. Acetone.

- PubChem. N-Boc-aminomethanol.

- PubChem. (2-Oxopropyl)amine.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

- 1. N-Boc-2-aminoacetaldehyde 95 89711-08-0 [sigmaaldrich.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. Acetone [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate | C14H29NO4Si | CID 11709260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl (3-oxopropyl)carbamate | 58885-60-2 [sigmaaldrich.com]

An In-depth Technical Guide to (S)-tert-Butyl (1-oxopropan-2-yl)carbamate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-oxopropan-2-yl)carbamate, a pivotal chiral building block in modern organic synthesis and drug discovery. This document delves into its chemical structure, physicochemical properties, detailed synthetic protocols, characteristic spectroscopic data, and its significant applications, particularly in the development of novel therapeutic agents.

Molecular Structure and Chemical Identity

(S)-tert-Butyl (1-oxopropan-2-yl)carbamate, also widely known as Boc-L-alaninal, is a derivative of the natural amino acid L-alanine. The structure is characterized by a propanal backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at the C2 position, which is a chiral center with (S)-configuration.

The presence of the aldehyde functional group makes it a reactive intermediate, while the Boc group provides stability and allows for controlled reactions in multi-step syntheses. This strategic combination of a reactive aldehyde and a stable protecting group is fundamental to its utility in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate |

| Synonyms | Boc-L-alaninal, Boc-L-alanine aldehyde, (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |

| CAS Number | 79069-50-4[1] |

| Molecular Formula | C₈H₁₅NO₃[1] |

| Molecular Weight | 173.21 g/mol [1][2] |

| Appearance | White powder |

| Storage Temperature | -20°C |

Canonical SMILES: CC(C=O)NC(=O)OC(C)(C)C[2] InChI Key: OEQRZPWMXXJEKU-LURJTMIESA-N

Synthesis of (S)-tert-Butyl (1-oxopropan-2-yl)carbamate

The synthesis of Boc-L-alaninal is a critical process for its application in further chemical transformations. A common and efficient method involves the partial reduction of the corresponding N-Boc-L-alanine derivative. The choice of starting material and reducing agent is crucial to prevent over-reduction to the corresponding alcohol, N-Boc-L-alaninol.

Synthetic Pathway Overview

A prevalent synthetic strategy commences with the readily available amino acid, L-alanine. The amino group is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-L-alanine is then converted to a reactive intermediate, such as a Weinreb amide or an ester, which can be selectively reduced to the aldehyde.

Sources

An In-Depth Technical Guide to tert-Butyl (1-oxopropan-2-yl)carbamate (N-Boc-L-alaninal)

Abstract

This technical guide provides a comprehensive examination of tert-Butyl (1-oxopropan-2-yl)carbamate, commonly known in the scientific community as N-Boc-L-alaninal. As a chiral aldehyde derived from the amino acid L-alanine, this compound serves as a critical building block in advanced organic synthesis, particularly in the construction of complex pharmaceutical intermediates and modified peptides. This document details its physicochemical properties, outlines a robust synthetic pathway from its parent amino acid, provides validated analytical methodologies for quality control, and discusses its applications and safety protocols. The intended audience for this guide includes researchers, chemists, and process development professionals engaged in synthetic chemistry and drug discovery.

Core Compound Identification and Properties

N-Boc-L-alaninal is a white to off-white powder that is a valuable chiral intermediate. The presence of the aldehyde functional group, which is prone to oxidation and racemization, necessitates careful handling and storage, typically under inert atmosphere at low temperatures (-20°C)[1]. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during coupling reactions and allows for facile deprotection under acidic conditions, a cornerstone of modern peptide synthesis[2][].

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties for N-Boc-L-alaninal is presented below. These data are essential for its correct identification, handling, and use in quantitative experiments.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | [4][5] |

| Common Synonyms | N-Boc-L-alaninal, Boc-L-alanine aldehyde | [1][4] |

| CAS Number | 79069-50-4 | [1][6] |

| Molecular Formula | C₈H₁₅NO₃ | [1][4] |

| Molecular Weight | 173.21 g/mol | [1][4] |

| Appearance | White powder | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Manufacturing Workflow

The synthesis of N-Boc-L-alaninal is a multi-step process that begins with the readily available chiral amino acid, L-alanine. The strategic sequence involves protection of the amine, reduction of the carboxylic acid to a primary alcohol, and subsequent mild oxidation to the desired aldehyde. This pathway is designed to preserve the stereochemical integrity of the chiral center.

Synthetic Pathway Overview

The logical flow from the starting material to the final product is a well-established route in amino acid chemistry, ensuring high yield and purity of the intermediates.

Caption: Synthetic pathway for N-Boc-L-alaninal production.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Precursor)

This foundational step protects the nucleophilic amino group to prevent side reactions in subsequent reduction steps. The mechanism involves the nucleophilic attack of the deprotonated amino group on the di-tert-butyl dicarbonate molecule[7].

-

Reaction Setup: Suspend L-alanine (1.0 eq) in a 1:1 mixture of water and Tetrahydrofuran (THF).

-

Basification: Cool the suspension to 0°C in an ice bath and add sodium hydroxide (1.5 eq) to deprotonate the amino group, enhancing its nucleophilicity[8].

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16-20 hours.

-

Work-up: Perform an aqueous work-up. Extract unreacted (Boc)₂O with a nonpolar solvent (e.g., petroleum ether). Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 4 M HCl) and extract the N-Boc-L-alanine product into an organic solvent like ethyl acetate[7][8].

-

Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which is often a colorless oil or white solid and can be used without further purification[8].

Protocol 2.2.2: Synthesis of N-Boc-L-alaninol (Intermediate)

The carboxylic acid is reduced to a primary alcohol. A mixed hydride system is effective for this transformation.

-

Reagent Preparation: In a three-neck flask, add crushed calcium chloride (approx. 3 eq) to methanol and tetrahydrofuran. Cool in an ice bath[9].

-

Hydride Addition: Add sodium borohydride (NaBH₄, approx. 2 eq) in portions to the cooled solution and stir for 30 minutes[9].

-

Substrate Addition: Slowly add a solution of N-Boc-L-alanine (1.0 eq) dissolved in THF.

-

Reaction: Gradually raise the temperature to reflux (approx. 70°C) and maintain for 15-20 hours, monitoring completion by Thin Layer Chromatography (TLC)[9].

-

Quenching & Isolation: After completion, carefully pour the reaction mixture into ice water to quench excess hydride. Filter the resulting solid residue and perform an aqueous/organic extraction to isolate the N-Boc-L-alaninol product[9].

Protocol 2.2.3: Oxidation to N-Boc-L-alaninal (Final Product)

Mild oxidation is critical to prevent over-oxidation to the carboxylic acid. Oxidants like potassium hydrogen persulfate (Oxone) are effective for this selective transformation[10].

-

Reaction Setup: In a reaction vessel under an ice water bath (5-10°C), combine N-Boc-L-alaninol (1.0 eq), a catalytic amount of a copper salt (e.g., copper(II) nitrate, 0.05 eq), potassium hydrogen persulfate (1.0 eq), and a solvent system such as ethanol/water[10].

-

Reaction: Stir the mixture for 3-5 hours, maintaining the temperature. Monitor the disappearance of the starting alcohol by TLC or HPLC.

-

Work-up: Upon completion, remove the organic solvent under reduced pressure. The product will precipitate as a solid.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum to obtain crude N-Boc-L-alaninal. Further purification can be achieved by column chromatography if necessary[10].

Analytical Quality Control

To ensure the suitability of N-Boc-L-alaninal for its intended applications, particularly in pharmaceutical synthesis, rigorous quality control is paramount. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity and chiral integrity assessment.

Structural Verification by NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum will exhibit characteristic signals for the aldehyde proton, the protons on the alanine backbone, and the tert-butyl protecting group.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aldehyde Proton (CHO): A singlet or doublet around δ 9.5-9.7 ppm.

-

Amide Proton (NH): A broad singlet or doublet around δ 5.0-5.5 ppm.

-

Alpha-Proton (CH): A multiplet around δ 4.1-4.3 ppm.

-

Methyl Protons (CH₃-CH): A doublet around δ 1.1-1.3 ppm.

-

tert-Butyl Protons ((CH₃)₃C): A strong singlet around δ 1.45 ppm.

-

Purity and Enantiomeric Excess by HPLC

HPLC is the gold standard for determining the purity and enantiomeric excess of chiral compounds. For N-Boc protected amino aldehydes, a chiral stationary phase is required.

Protocol 3.2.1: Chiral HPLC Analysis

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC T) is effective for resolving enantiomers of N-blocked amino acids[11].

-

Mobile Phase: A reversed-phase mobile phase system is typically employed. For example, a gradient of acetonitrile in an aqueous buffer like 20mM ammonium acetate, adjusted to a specific pH (e.g., 4.1 to 5.5), can be used for optimal separation[11].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm.

-

Sample Preparation: Dissolve 1 mg of N-Boc-L-alaninal in 1 mL of the mobile phase.

-

Analysis: The retention time of the (S)-enantiomer (L-form) is compared against a racemic standard to calculate the enantiomeric excess (% ee). Purity is determined by the peak area percentage.

Applications in Research and Development

N-Boc-L-alaninal is a versatile chiral building block primarily utilized in two key areas: peptide synthesis and the synthesis of complex organic molecules.

Role in Peptide Synthesis

While Boc-protected amino acids are foundational in solid-phase peptide synthesis (SPPS)[12], the corresponding aldehydes are used to create unique peptide modifications. They can be used as precursors for generating non-standard amino acids or for reductive amination to form peptide bonds with the N-terminus of another peptide or amino acid ester, creating peptide isosteres.

Caption: Use of N-Boc-L-alaninal in peptide modification.

Intermediate in Organic Synthesis

The aldehyde functionality makes N-Boc-L-alaninal a valuable electrophile in carbon-carbon bond-forming reactions. It has been specifically cited as a key reagent for the synthesis of the C(26)-C(32) oxazole-containing fragment of Calyculin C, a potent phosphatase inhibitor[1]. Its utility extends to the synthesis of various chiral amines, alcohols, and heterocyclic systems used in the development of new therapeutic agents.

Safety and Handling

Proper handling of N-Boc-L-alaninal is essential for laboratory safety and to maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4].

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended[1].

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Consult the Safety Data Sheet (SDS) for complete hazard and handling information before use.

References

- National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-oxopropan-2-yl)carbamate. PubChem.

- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.

- National Center for Biotechnology Information. (n.d.). Tert-butoxycarbonylalanine. PubChem.

- National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate. PubChem.

- Fisher Scientific. (2023). tert-Butyl carbamate - SAFETY DATA SHEET. Fisher Scientific.

- SpectraBase. (n.d.). Boc-Ala-OH - Optional[1H NMR] - Spectrum. SpectraBase.

- SpectraBase. (n.d.). Boc-L-alanine - Optional[1H NMR] - Spectrum. SpectraBase.

- National Center for Biotechnology Information. (n.d.). tert-butyl N-((2S)-1-oxopropan-2-yl)carbamate. PubChem.

- Palasek, S. A., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- Google Patents. (2023). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. Google Patents.

Sources

- 1. Boc- L -alaninal = 98 79069-50-4 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 4. tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl N-((2S)-1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 7015728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 79069-50-4|(S)-tert-Butyl (1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of N-Boc-L-alaninal

An In-depth Technical Guide to the

Abstract

N-Boc-L-alaninal is a pivotal chiral building block in modern organic synthesis, particularly valued in the construction of peptide mimetics, enzyme inhibitors, and complex pharmaceutical intermediates.[1] Its aldehyde functionality, coupled with the stereocenter at the α-carbon, makes it a potent synthon. However, the inherent reactivity and susceptibility of α-amino aldehydes to racemization and degradation necessitate carefully controlled and highly efficient synthetic strategies. This guide provides a comprehensive exploration of the principal methodologies for the synthesis of N-Boc-L-alaninal, grounded in mechanistic understanding and field-proven protocols. We will dissect two primary pathways: the controlled reduction of N-Boc-L-alanine derivatives and the selective oxidation of N-Boc-L-alaninol, offering researchers the critical insights needed to select and execute the optimal strategy for their specific application.

Foundational Precursor: The Synthesis of N-Boc-L-alanine

Virtually all synthetic routes to N-Boc-L-alaninal commence with the commercially available and inexpensive amino acid, L-alanine. The initial and critical step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety. This group is fundamental to peptide chemistry, offering robust protection under neutral and basic conditions while being readily removable under mild acidic conditions, a principle of orthogonality that is key to multi-step synthesis.[][3][4]

Mechanism of Boc Protection

The standard protocol involves the reaction of L-alanine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a base. The reaction is initiated by the deprotonation of the amino group, enhancing its nucleophilicity.[5] The resulting amino anion executes a nucleophilic attack on one of the electrophilic carbonyl carbons of (Boc)₂O. The tetrahedral intermediate subsequently collapses to form the stable N-Boc-L-alanine, releasing carbon dioxide and tert-butanol as byproducts.[5]

Experimental Protocol: N-Boc-L-alanine Synthesis

This protocol is a widely adopted and validated method for the quantitative preparation of N-Boc-L-alanine.[5][6]

-

Dissolution & Cooling: Suspend L-alanine (1.0 equiv) in a 1:1 mixture of water and tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

-

Basification: Add sodium hydroxide (1.5 equiv) to the suspension and stir until a clear solution is obtained.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 equiv) to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup (I) - Extraction: Extract the reaction mixture with a nonpolar solvent like petroleum ether (2x) to remove any unreacted (Boc)₂O.

-

Workup (II) - Acidification: Cool the remaining aqueous layer to 0°C and carefully acidify to pH 1-2 using a 4 M HCl solution.

-

Workup (III) - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (4x).

-

Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-L-alanine, typically as a white solid or colorless oil that can be used without further purification.[5][6]

| Parameter | Value | Reference |

| Typical Yield | >95% (often quantitative) | [5][6] |

| Reaction Time | 12 - 18 hours | [5] |

| Temperature | 0°C to Room Temperature | [5] |

| Purity | High, often used directly | [5][6] |

Core Synthetic Strategies for N-Boc-L-alaninal

The conversion of N-Boc-L-alanine to the corresponding aldehyde can be broadly categorized into two strategic approaches. The choice between them depends on available reagents, equipment (especially for temperature control), and tolerance for specific byproducts.

-

Approach A: Reduction of an Activated N-Boc-L-Alanine Derivative. This approach involves converting the carboxylic acid into a functionality that can be reduced to the aldehyde level without over-reduction to the primary alcohol.

-

Approach B: Oxidation of N-Boc-L-alaninol. This is a two-step sequence involving the complete reduction of the carboxylic acid to the primary alcohol, followed by a selective re-oxidation to the aldehyde.

Approach A: Controlled Reduction via the Weinreb Amide

This is an elegant and highly reliable method for aldehyde synthesis. The strategy hinges on the use of an N-methoxy-N-methylamide, or "Weinreb amide."

Rationale and Mechanism

Direct reduction of a carboxylic acid or ester with powerful hydrides like lithium aluminum hydride (LiAlH₄) typically proceeds to the primary alcohol. The Weinreb amide circumvents this issue. Upon reaction with a hydride reagent (e.g., LiAlH₄ or DIBAL-H), the Weinreb amide forms a stable five-membered cyclic chelate with the metal ion.[7] This tetrahedral intermediate is stable at low temperatures and does not collapse to release the aldehyde into the reactive environment.[7][8] The aldehyde is only liberated during the aqueous workup, after the excess hydride reagent has been quenched, thus preventing over-reduction.[7][9]

Sources

- 1. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC-L-Alanine (15761-38-3) at Nordmann - nordmann.global [nordmann.global]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to tert-Butyl N-(1-oxopropan-2-yl)carbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on tert-butyl N-(1-oxopropan-2-yl)carbamate. We will explore its fundamental chemical identity, detailed synthetic protocols, and critical applications as a chiral building block in modern organic synthesis and medicinal chemistry. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to ensure both technical accuracy and practical applicability.

The precise identification of a chemical entity is paramount for reproducible science. The compound of interest is systematically named according to IUPAC nomenclature, though it is frequently referenced in literature by several synonyms.

IUPAC Name: tert-butyl N-(1-oxopropan-2-yl)carbamate[1]

Common Synonyms: N-Boc-L-alaninal, Boc-Ala-aldehyde, (S)-tert-Butyl (1-oxopropan-2-yl)carbamate, tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate[1][2][3]

The structure features an L-alanine backbone where the amine is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is reduced to an aldehyde. This combination of a chiral center, a labile protecting group, and a reactive aldehyde functional group makes it a highly valuable intermediate in synthetic chemistry.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 173.1052 Da | PubChemLite[4] |

| Appearance | Colorless oil or low-melting solid | --- |

| SMILES | CC(C=O)NC(=O)OC(C)(C)C | PubChem[1] |

| InChIKey | OEQRZPWMXXJEKU-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Strategic Considerations

The synthesis of N-Boc-L-alaninal is not a trivial one-step process. It requires a strategic, multi-step approach starting from the parent amino acid, L-alanine. The primary challenge lies in the selective reduction of the carboxylic acid to an aldehyde without over-reduction to the primary alcohol, N-Boc-L-alaninol. The most reliable and scalable pathway involves the protection of the amine, reduction of the resulting carboxylic acid to the alcohol, and subsequent controlled oxidation to the desired aldehyde.

Overall Synthetic Workflow

The logical flow from the readily available starting material to the final product is a cornerstone of synthetic planning. This three-step sequence maximizes yield and purity by addressing one functional group transformation at a time.

Caption: Synthetic pathway from L-alanine to N-Boc-L-alaninal.

Experimental Protocol: Step 1 - Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)

Causality: The first step is to protect the nucleophilic α-amino group of L-alanine to prevent it from participating in undesired side reactions during subsequent reduction steps. The Boc group is chosen for its stability under a wide range of conditions and its facile removal with moderate acid (e.g., trifluoroacetic acid, TFA), a strategy central to modern peptide synthesis.[5][6]

Methodology:

-

Dissolution & Basification: Suspend L-alanine (1.0 equiv) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or dioxane. Cool the suspension to 0°C in an ice bath.

-

Base Addition: Add a base such as sodium hydroxide (NaOH, ~1.5 equiv) to deprotonate the amino group, thereby activating it as a nucleophile.[7]

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.3 equiv) portion-wise or as a solution in the organic solvent.[7][8] The nucleophilic amine attacks the electrophilic carbonyl of the Boc anhydride.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Aqueous): Perform an initial extraction with a nonpolar solvent (e.g., petroleum ether or hexanes) to remove unreacted (Boc)₂O.[8]

-

Acidification: Carefully acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., 4 M HCl or KHSO₄ solution) at 0°C.[7] This protonates the carboxylate, rendering the product soluble in organic solvents.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (EtOAc) multiple times (e.g., 3 x 100 mL).[7]

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-Ala-OH, typically as a white solid or viscous oil.[8] The product is often of sufficient purity for the next step.

Experimental Protocol: Step 2 & 3 - Synthesis of N-Boc-L-alaninal

Causality: Direct reduction of the carboxylic acid to an aldehyde is challenging. A more controlled approach is the reduction to the primary alcohol (N-Boc-L-alaninol), followed by a mild oxidation. This two-step sequence prevents over-reduction and provides a reliable route to the desired aldehyde. N-Boc-L-alaninol is a stable, isolable intermediate.[9][10]

Methodology (Reduction to Alcohol):

-

Activation: Dissolve Boc-L-Ala-OH (1.0 equiv) in anhydrous THF at -15°C under an inert atmosphere (e.g., Argon). Add N-methylmorpholine (1.0 equiv) followed by dropwise addition of isobutyl chloroformate (1.0 equiv) to form a mixed anhydride.

-

Reduction: After stirring for ~15 minutes, filter the resulting salt and reduce the filtrate with a solution of sodium borohydride (NaBH₄) in water.

-

Quenching & Extraction: Quench the reaction with a mild acid, extract the product into an organic solvent, dry, and concentrate to yield N-Boc-L-alaninol.

Methodology (Oxidation to Aldehyde):

-

Setup: Dissolve N-Boc-L-alaninol (1.0 equiv)[11] in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Oxidant Addition: Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a solution of sulfur trioxide pyridine complex (SO₃•Py) with triethylamine (TEA) and dimethyl sulfoxide (DMSO) (a Parikh-Doering oxidation).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.

-

Work-up: Upon completion, quench the reaction appropriately (e.g., with aqueous sodium thiosulfate for DMP). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography to afford pure tert-butyl N-(1-oxopropan-2-yl)carbamate.

Core Applications in Research and Drug Development

The utility of N-Boc-L-alaninal is rooted in its identity as a protected, chiral amino aldehyde. This structure is a powerful tool for synthetic chemists aiming to build complex molecular architectures with high stereochemical control.

Peptide Synthesis and Peptidomimetics

The Boc protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[5] While Boc-protected amino acids are common, the corresponding aldehydes are specialized building blocks. Peptide aldehydes are a well-established class of reversible inhibitors for serine and cysteine proteases. The aldehyde warhead forms a hemiacetal or hemithioacetal adduct with the active site serine or cysteine residue, respectively, effectively blocking the enzyme's catalytic activity. N-Boc-L-alaninal is therefore a key starting material for synthesizing such targeted inhibitors.

Chiral Building Block in Asymmetric Synthesis

Beyond peptide chemistry, N-Boc-L-alaninal serves as a versatile chiral precursor.[12] The aldehyde group is a locus for a variety of carbon-carbon bond-forming reactions, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: To form chiral alkenes.

-

Aldol additions and Mannich reactions: To create new stereocenters with high diastereoselectivity.

-

Reductive amination: To synthesize chiral amines and build complex side chains.

The ability to introduce a defined stereocenter from a readily available amino acid pool is a powerful strategy in the total synthesis of natural products and active pharmaceutical ingredients (APIs).[13]

Role of the Carbamate Motif in Drug Design

The carbamate functional group is not merely a protecting group; it is a stable structural motif present in numerous approved therapeutic agents.[14][15] It often acts as an amide bond isostere or "peptidomimetic," improving a drug's pharmacokinetic properties, such as metabolic stability and cell permeability, compared to a more labile peptide bond.[14] Molecules synthesized using N-Boc-L-alaninal can incorporate this valuable functional group directly into the final drug scaffold, contributing to enhanced biological activity and a more favorable drug profile.[15]

Conclusion

tert-Butyl N-(1-oxopropan-2-yl)carbamate, or N-Boc-L-alaninal, is more than a simple derivative of alanine. It is a high-value, strategically designed intermediate that provides a gateway to complex chemical synthesis. Its preparation, while requiring careful execution, follows a logical and scalable pathway. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel peptide-based therapeutics, complex natural products, and other stereochemically defined molecules.

References

- PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate.

- PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.

- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity N-Boc-L-Alanine: Your Key Intermediate for Peptide Synthesis and Pharmaceutical Research. [Link]

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

- PubChem. Tert-butoxycarbonylalanine.

- Google Patents. Synthesis method of N-Boc-L-phenylalaninol.

- PubChem. BOC-D-alanine.

- PubChem. tert-butyl N-((2S)-1-oxopropan-2-yl)carbamate.

- SpectraBase. Tert-Butyl (S)

- ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-...]. [Link]

- PubChemLite. Tert-butyl n-(1-oxopropan-2-yl)

- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Supporting Information.

- Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- Google Patents.

- Organic Chemistry Portal.

Sources

- 1. tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-((2S)-1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 7015728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (S)-(1-oxopropan-2-yl)carbamate - CAS:79069-50-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - Tert-butyl n-(1-oxopropan-2-yl)carbamate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Boc-aminoacetone

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry and drug development, the precise characterization of intermediates is paramount to ensuring the integrity and success of multi-step syntheses. N-Boc-aminoacetone, also known as tert-butyl (2-oxopropyl)carbamate, is a valuable building block, incorporating both a protected amine and a ketone functionality. This dual reactivity makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds and other complex molecular architectures. This guide, prepared with the practicing scientist in mind, provides an in-depth look at the spectroscopic data of N-Boc-aminoacetone, offering not just the data itself, but the rationale behind the experimental methodologies and the interpretation of the spectral features. Our goal is to equip researchers with the knowledge to confidently identify and utilize this important synthetic intermediate.

Molecular Structure and Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate | [1] |

| CAS Number | 170384-29-9 | [1][2][3] |

| Molecular Formula | C₈H₁₅NO₃ | [1][3] |

| Molecular Weight | 173.21 g/mol | [1] |

| Monoisotopic Mass | 173.1052 Da | [4] |

The structure of N-Boc-aminoacetone features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminoacetone backbone. This structure gives rise to characteristic spectroscopic signatures that are explored in the following sections.

Diagram of the molecular structure of N-Boc-aminoacetone.

Caption: Molecular structure of N-Boc-aminoacetone.

Synthesis of N-Boc-aminoacetone

A common and effective method for the synthesis of N-Boc-aminoacetone involves the reaction of tert-butyl carbamate with chloroacetone. This nucleophilic substitution reaction provides a straightforward route to the target molecule.

Experimental Protocol: Synthesis of N-Boc-aminoacetone

-

Reaction Setup: To a solution of tert-butyl carbamate in a suitable aprotic solvent such as tetrahydrofuran (THF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Nucleophilic Substitution: To the resulting solution, add chloroacetone dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-aminoacetone as a pure compound.

Causality in Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of the carbamate nitrogen, rendering it sufficiently nucleophilic to displace the chloride from chloroacetone. An aprotic solvent is chosen to avoid interference with the strong base. The reaction is initiated at a low temperature to control the exothermicity of the deprotonation step.

Spectroscopic Data and Analysis

The following sections provide a detailed analysis of the spectroscopic data for N-Boc-aminoacetone, along with the experimental protocols for data acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | Broad Singlet | 1H | N-H (carbamate) |

| ~4.0 | Singlet | 2H | -CH₂- |

| ~2.1 | Singlet | 3H | -C(O)CH₃ |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Interpretation:

-

-C(CH₃)₃ (Boc group): A large singlet integrating to nine protons is expected around 1.45 ppm. This is the most characteristic signal for the Boc protecting group and its presence is a strong indicator of successful N-protection.

-

-C(O)CH₃ (Acetyl group): A singlet integrating to three protons is anticipated around 2.1 ppm, which is typical for a methyl group adjacent to a carbonyl functionality.

-

-CH₂- (Methylene group): A singlet integrating to two protons is expected around 4.0 ppm. This methylene group is flanked by the carbamate nitrogen and the ketone carbonyl, leading to a downfield shift.

-

N-H (Carbamate proton): A broad singlet, typically in the region of 5.5 ppm, is expected for the carbamate proton. The broadness and chemical shift of this peak can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-aminoacetone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Diagram of the ¹H NMR acquisition workflow.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~207 | C=O (ketone) |

| ~156 | C=O (carbamate) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~50 | -CH₂- |

| ~29 | -C(C H₃)₃ (Boc) |

| ~28 | -C(O)CH₃ |

Interpretation:

-

C=O (Ketone): The ketone carbonyl carbon is expected to resonate significantly downfield, around 207 ppm.

-

C=O (Carbamate): The carbamate carbonyl carbon typically appears around 156 ppm.

-

-C(CH₃)₃ (Boc group): The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the three equivalent methyl carbons will appear as a single peak around 28 ppm.

-

-CH₂-: The methylene carbon, being attached to both the nitrogen and the carbonyl group, will be found in the region of 50 ppm.

-

-C(O)CH₃: The methyl carbon of the acetyl group is expected to be in the region of 29 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, which corresponds to a ¹³C frequency of 100 MHz.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch (carbamate) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation:

-

N-H Stretch: A broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.

-

C-H Stretch: Absorptions in the 2980-2930 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

-

C=O Stretches: Two strong carbonyl absorptions are expected. The ketone C=O stretch will appear at a higher wavenumber (around 1715 cm⁻¹) compared to the carbamate C=O stretch (around 1690 cm⁻¹), which is influenced by resonance with the nitrogen lone pair.

-

N-H Bend: The N-H bending vibration (amide II band) is expected around 1520 cm⁻¹.

-

C-O Stretch: A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching vibration within the carbamate group.

Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

If N-Boc-aminoacetone is a liquid or low-melting solid, place a small drop directly onto one salt plate.

-

Place the second salt plate on top and gently press to form a thin, uniform film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

| m/z | Ion |

| 174.11 | [M+H]⁺ |

| 196.09 | [M+Na]⁺ |

| 118.07 | [M+H - C₄H₈]⁺ |

| 74.06 | [M+H - C₅H₈O₂]⁺ |

Interpretation:

-

[M+H]⁺ and [M+Na]⁺: In positive ion ESI-MS, the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) are expected to be prominent, confirming the molecular weight of the compound.

-

Fragmentation: A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in an ion at m/z 118.07. Further fragmentation can lead to the loss of the entire Boc group.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of N-Boc-aminoacetone (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample solution into an ESI-mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Diagram of the ESI-MS fragmentation pathway.

Caption: Primary fragmentation pathway of N-Boc-aminoacetone in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the confident identification of N-Boc-aminoacetone. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, when taken together, offer unambiguous structural confirmation. The detailed experimental protocols serve as a practical resource for researchers, ensuring the acquisition of high-quality, reproducible data. By understanding the causality behind the experimental choices and the principles of spectral interpretation, scientists can effectively utilize N-Boc-aminoacetone as a key building block in their synthetic endeavors.

References

- Angene Chemical. (2-Oxopropyl)carbamic acid tert-butyl ester|170384-29-9.

- Supporting Information for an article on N-Boc protection.

- (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate - Smolecule.

- Synthonix, Inc. 170384-29-9 | tert-Butyl (2-oxopropyl)carbamate.

- BLD Pharm. 532410-39-2|tert-Butyl methyl(2-oxopropyl)carbamate.

- NIST Chemistry WebBook. tert-Butyl carbamate.

- PubChemLite. Tert-butyl n-(2-oxopropyl)carbamate (C8H15NO3).

- Sigma-Aldrich. tert-Butyl (3-oxopropyl)carbamate | 58885-60-2.

- ResearchGate. FT-IR spectrum of tert-butyl...

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (1-oxopropan-2-yl)carbamate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (1-oxopropan-2-yl)carbamate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a practical methodology for its acquisition, and offers a detailed interpretation of its features. Our approach emphasizes the causality behind spectral characteristics, ensuring a deep and applicable understanding of how NMR spectroscopy is used to elucidate and confirm the structure of this molecule.

Introduction: The Structural Significance of this compound and the Role of ¹H NMR

This compound, also known as N-Boc-aminopropanal, is a chiral building block of significant interest in the synthesis of peptidomimetics and other pharmaceutically relevant molecules.[1][2] Its structure incorporates a reactive aldehyde functionality, a chiral center, and a tert-butoxycarbonyl (Boc) protecting group. The precise characterization of this molecule is paramount to ensure its purity and to confirm its structural integrity before its use in subsequent synthetic steps.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides detailed information about the number of distinct proton sets, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration).[3][4] This guide will dissect the ¹H NMR spectrum of this compound, providing a clear rationale for the expected spectral pattern.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. We will analyze the expected signals for each of the four distinct proton environments in the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with distinct proton environments labeled (Ha, Hb, Hc, Hd).

-